Compound Description: These derivatives are a series of alkoxy benzamide compounds synthesized and evaluated for their anti-tuberculosis activity. The study focused on varying the alkoxy substituent on the benzamide ring. Notably, derivatives with specific alkoxy groups (7c, 7e, and 7i) exhibited promising activity against the H37RV strain of Mycobacterium tuberculosis [].
Relevance: These compounds share a similar core structure with N-[4-(cyanomethyl)phenyl]-4-iodobenzamide, specifically the benzamide moiety. The primary difference lies in the substitution pattern on the phenyl ring attached to the amide nitrogen. While N-[4-(cyanomethyl)phenyl]-4-iodobenzamide has a cyanomethyl group and an iodine atom, these derivatives incorporate a 3,4-dichlorophenoxy group and various alkoxy substituents. This structural comparison highlights the potential for exploring variations in these substituents to modulate biological activity. []
Compound Description: 8HQSPA is a ligand that readily forms chelates with various transition metals, including Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II) []. These metal complexes, along with the free ligand, were investigated for their antimicrobial activity and DNA binding properties. Notably, the metal complexes exhibited enhanced antibacterial activity compared to the free 8HQSPA ligand.
Relevance: While 8HQSPA and its metal chelates differ significantly in structure from N-[4-(cyanomethyl)phenyl]-4-iodobenzamide, they highlight the impact of metal complexation on biological activity. This concept could potentially be explored with N-[4-(cyanomethyl)phenyl]-4-iodobenzamide, investigating whether its coordination with transition metals influences its properties. []
Compound Description: BFC has been identified as a potent corrosion inhibitor for brass in acidic environments []. Studies using electrochemical techniques and surface characterization methods revealed that BFC acts as a mixed-type inhibitor, effectively mitigating corrosion by adsorbing onto the brass surface.
Relevance: Although BFC's structure differs significantly from N-[4-(cyanomethyl)phenyl]-4-iodobenzamide, its application as a corrosion inhibitor introduces an intriguing aspect of material science. This connection suggests potential avenues for exploring N-[4-(cyanomethyl)phenyl]-4-iodobenzamide and its derivatives in material science applications, particularly in the context of corrosion inhibition or surface modification. []
Compound Description: ABBV-075/Mivebresib is a potent and orally available inhibitor of the bromodomain and extraterminal domain (BET) family of proteins []. This compound exhibits promising anticancer activity and has been investigated in clinical trials for various oncology indications.
Relevance: This compound belongs to the sulfonamide class, sharing a structural motif with N-[4-(cyanomethyl)phenyl]-4-iodobenzamide, which can be viewed as an amide analog of sulfonamides. Both compounds feature a central aromatic ring substituted with an amide or sulfonamide group and another aromatic ring. This structural similarity suggests a possible exploration of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide derivatives as potential BET inhibitors. []
Compound Description: This series of compounds incorporates the isonicotinohydrazide moiety, a known anti-tuberculosis agent, into a pyrimidine scaffold. These derivatives were synthesized and evaluated for their anti-tuberculosis, antimalarial, and antiprotozoal activities [].
Relevance: Although structurally distinct from N-[4-(cyanomethyl)phenyl]-4-iodobenzamide, these derivatives underscore the strategy of incorporating established pharmacophores into novel molecular frameworks to potentially enhance or diversify biological activity. This approach could be applied to N-[4-(cyanomethyl)phenyl]-4-iodobenzamide, exploring the incorporation of its core structure into different heterocyclic systems to modulate its properties. []
Compound Description: These are a series of azomethine compounds containing a sulfonamide group and their corresponding zinc(II) complexes []. They have shown interesting photoluminescent properties and biological activities, with the zinc complexes exhibiting enhanced protistocidal activity compared to the free ligands.
Relevance: These compounds are sulfonamide derivatives and share a structural resemblance to N-[4-(cyanomethyl)phenyl]-4-iodobenzamide. Both have an aromatic ring substituted with a sulfonamide or amide group, linked to another aromatic ring. The presence of chlorine substituents and the formation of zinc complexes in these compounds offer valuable insights into potential modifications for N-[4-(cyanomethyl)phenyl]-4-iodobenzamide. Exploring halogenation or complexation with metal ions could lead to alterations in its biological and photophysical properties. []
Compound Description: 4-[125I]BP is a radioiodinated benzamide derivative developed as a potential imaging agent for breast cancer. It exhibits high affinity for sigma receptors, which are overexpressed in certain cancer cells, including MCF-7 breast cancer cells [].
Relevance: This compound shares the benzamide core structure with N-[4-(cyanomethyl)phenyl]-4-iodobenzamide. The presence of the radioiodine atom in 4-[125I]BP highlights the potential for radiolabeling N-[4-(cyanomethyl)phenyl]-4-iodobenzamide. This modification could be useful for studying its biodistribution, pharmacokinetics, and potential as an imaging agent. []
Compound Description: ABT-869 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exhibits antitumor activity by inhibiting various RTKs, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families [].
Relevance: This compound showcases the use of a urea linkage to connect two aromatic rings, one of which is an indazole derivative. While structurally different from N-[4-(cyanomethyl)phenyl]-4-iodobenzamide, ABT-869 offers insights into alternative strategies for linking aromatic systems in drug design. Exploring urea-based analogs of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide could potentially yield compounds with distinct biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.